molecular formula C9H14F3NS B12987142 N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine

N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine

Cat. No.: B12987142
M. Wt: 225.28 g/mol
InChI Key: KARHIILJFOJMIE-SFYZADRCSA-N
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Description

“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is a synthetic organic compound characterized by the presence of a trifluoromethyl group attached to a cyclopentyl ring, which is further connected to a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring with a trifluoromethyl group can be synthesized through cyclization reactions involving appropriate starting materials.

    Introduction of the Thietan-3-amine Moiety: The thietan-3-amine group can be introduced through nucleophilic substitution reactions, where an amine group replaces a leaving group on a thietan ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-2-amine
  • N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-4-amine
  • N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-ol

Uniqueness

“N-((1S,2R)-2-(Trifluoromethyl)cyclopentyl)thietan-3-amine” is unique due to its specific structural configuration, which can impart distinct chemical and biological properties. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, while the thietan ring can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H14F3NS

Molecular Weight

225.28 g/mol

IUPAC Name

N-[(1S,2R)-2-(trifluoromethyl)cyclopentyl]thietan-3-amine

InChI

InChI=1S/C9H14F3NS/c10-9(11,12)7-2-1-3-8(7)13-6-4-14-5-6/h6-8,13H,1-5H2/t7-,8+/m1/s1

InChI Key

KARHIILJFOJMIE-SFYZADRCSA-N

Isomeric SMILES

C1C[C@H]([C@H](C1)NC2CSC2)C(F)(F)F

Canonical SMILES

C1CC(C(C1)NC2CSC2)C(F)(F)F

Origin of Product

United States

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